tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of 241.29 g/mol. It is classified under imidazopyrazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
The synthesis of tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multiple steps, utilizing various reagents and conditions:
Technical details regarding specific reaction conditions, including temperatures, times, and concentrations, are crucial for optimizing yields and ensuring reproducibility in laboratory settings .
The molecular structure of tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate features a fused ring system characteristic of imidazopyrazines:
This structural complexity contributes to its potential reactivity and interaction with biological systems .
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions:
The specific reagents and conditions used for these reactions significantly influence the outcome and yield of the products formed .
The mechanism of action for tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications in treating diseases .
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has several scientific applications:
Research into this compound continues to expand its potential uses across different fields of science .
The synthesis of tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1246551-25-6, C₁₁H₁₉N₃O₃) demands strategic multi-step sequences to construct its fused bicyclic system. The core scaffold assembly typically initiates with linear precursor synthesis through condensation reactions between appropriately protected diamines and α-halo carbonyl compounds, establishing the imidazolidinone ring framework prior to cyclization [1] [9]. A critical advancement involves ring-closing strategies that position the tert-butoxycarbonyl (Boc) group at N7 to both direct regioselectivity and shield the secondary amine during subsequent transformations. This design principle was demonstrated in the synthesis of imidazopyrazinone derivatives, where the Boc-protected intermediate enabled efficient ring closure under mild basic conditions [1].
Enantioselective synthesis routes for the chiral (8aS)-configured derivative (CAS: 1808248-64-7) employ chiral auxiliaries or asymmetric catalysis during the cyclization step. The stereogenic center at the ring fusion position necessitates precise control, as it significantly influences the compound's conformational behavior and biological interactions. Recent optimizations have reduced step counts from commercial starting materials while maintaining the integrity of the stereodefined architecture [4] [10]. Key synthetic pathways exhibit variability in overall yields (45-78%) depending on the sequence design, with Boc introduction typically occurring early to leverage its steric and electronic directing effects.
Table 1: Comparative Synthetic Approaches to Imidazo[1,5-a]pyrazine Core
Sequence Order | Key Steps | Cyclization Method | Reported Yield |
---|---|---|---|
Boc Early Installation | 1. Diamine protection 2. Carboxamide formation 3. Ring closure | Base-mediated intramolecular SN₂ | 68-78% |
Late-Stage Boc Protection | 1. Unprotected ring closure 2. Selective N7 protection | Carbonyldiimidazole activation | 45-52% |
Asymmetric Variant (S-configuration) | 1. Chiral pool precursor 2. Stereoretentive cyclization | Chiral phase-transfer catalysis | 60-65% |
The distinct electronic environments within the imidazo[1,5-a]pyrazine scaffold (N1 vs. N4, C3 carbonyl vs. C8a bridgehead) create opportunities for regiocontrolled derivatization. Nucleophiles preferentially attack the C3 carbonyl position in ring-opening reactions due to its inherent electrophilicity, while electrophilic substitutions target the electron-rich N1 nitrogen adjacent to the imidazolidinone moiety [2] [9]. This regiochemical divergence enables orthogonal functionalization pathways from a single advanced intermediate.
Electrophilic halogenation at N1 proceeds efficiently with N-halosuccinimides (NCS, NBS) in aprotic solvents, yielding halogenated derivatives that serve as cross-coupling partners. For example, tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 949922-61-6) can be synthesized through controlled bromination, preserving the Boc group and carbonyl functionality [7]. Nucleophilic displacement at C3 requires carbonyl activation via conversion to imidoyl chlorides or reaction with organometallic reagents under cryogenic conditions to prevent over-addition. Computational analyses (pKa prediction: 14.25±0.20) corroborate the observed reactivity patterns, confirming N1 as the most basic site susceptible to protonation or alkylation [1] [9].
Table 2: Regioselective Functionalization Outcomes
Reaction Type | Target Site | Conditions | Regioselectivity | Application |
---|---|---|---|---|
N-Alkylation | N1 nitrogen | NaH/DMF, alkyl halides | >95% N1 vs. N4 | Introduction of pharmacophores |
Electrophilic Halogenation | N1 nitrogen | NBS/DCM, 0°C | Exclusive N1 attack | Suzuki-Miyaura coupling precursor |
Carbonyl Reduction | C3 position | DIBAL-H, toluene, -78°C | Chemoselective | Alcohol intermediate for diversification |
Nucleophilic Addition | C3 carbonyl | RLi/THF, -90°C | Moderate (competitive side reactions) | Tertiary alcohol synthesis |
The tert-butyloxycarbonyl (Boc) group serves dual functions in imidazo[1,5-a]pyrazine synthesis: as a steric protector of the N7 nitrogen and as a directing group that influences the stereochemical outcome of ring-forming reactions. Its bulk shields the secondary amine from undesired acylation or oxidation during imidazolidinone ring construction, enabling selective reactions at other nucleophilic sites within the molecule [1] [2]. The Boc group's orthogonality to common protecting groups (Fmoc, Cbz) facilitates complex molecular assembly in drug discovery applications, particularly for peptide mimetic compounds where the imidazo[1,5-a]pyrazine core mimics proline-containing dipeptide motifs [1].
Deprotection kinetics reveal that Boc cleavage occurs efficiently under acidic conditions (TFA/DCM, 0-25°C, 1-4 hours) without scaffold degradation, yielding the free amine for further conjugation. The electron-donating tert-butyl moiety stabilizes the carbamate carbonyl against nucleophilic attack during synthetic operations, yet allows clean deprotection via acid-catalyzed tert-butyl cation elimination. This controlled lability makes it ideal for temporary protection in multi-step syntheses targeting DPP-IV inhibitors and related bioactive molecules where the free amine is required for final biological activity [1] [6].
Transition metal catalysis significantly enhances the efficiency of key cyclization steps in imidazo[1,5-a]pyrazine synthesis. Palladium-catalyzed intramolecular amination enables ring closure at elevated temperatures (80-100°C) with reduced side product formation compared to thermal methods. The Boc group's electron-withdrawing nature moderately activates the adjacent carbon for palladium insertion during these transformations [1] [7]. For the critical imidazolidinone formation, copper(I) catalysts (CuI, 5-10 mol%) in combination with diamines facilitate oxidative coupling between amine and carbonyl precursors at 60°C, achieving yields >75% with minimized epimerization at stereogenic centers [1].
Organocatalytic approaches employing proline-derived catalysts (20-30 mol%) induce enantioselectivity during cyclizations generating the (8aS)-isomer. These methods typically utilize Michael addition-cyclization cascades between acrylamide derivatives and aldehyde precursors, achieving enantiomeric excesses (ee) of 85-92% through well-defined enamine transition states. The tert-butyl carboxylate moiety remains stable under these mildly basic conditions (pH 8-9), demonstrating its compatibility with diverse catalytic systems [4] [10]. Microwave-assisted cyclizations (150°C, 20 min) represent recent innovations, reducing reaction times from hours to minutes while maintaining high regiochemical fidelity around the fused ring system [6].
The solvent polarity profoundly influences both cyclization efficiency and crystalline product recovery in the synthesis of tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate. High-dielectric aprotic solvents (DMF, ε=36.7; DMSO, ε=46.7) maximize yields (75-82%) during ring-closing steps by stabilizing dipolar transition states and enhancing nucleophile solubility [1] [9]. Conversely, crystallization optimization identifies ethyl acetate/hexane mixtures as optimal for isolating the pure compound (≥97.0%) with minimal residual solvents, capitalizing on the molecule's moderate polarity (predicted LogP=0.1) and crystalline solid behavior (mp 212-213°C) [1].
Temperature profiling reveals critical sensitivity during Boc deprotection-reprotection sequences: maintaining reactions below 30°C prevents tert-butyl elimination and imidazolidinone ring degradation. For prolonged storage, stability studies support cryogenic preservation (2-8°C) under inert atmosphere to prevent oxidative decomposition and moisture uptake, which can lead to viscosity changes in the molten state (boiling point predicted: 426.6±44.0°C) [1] [8]. Reaction scaling from milligram to kilogram batches necessitates careful thermal management in exothermic steps like carbamate formation, where adiabatic temperature rise can reach 50°C without proper cooling, triggering Boc group migration to alternative nucleophilic sites.
Table 3: Solvent-Dependent Reaction Optimization
Reaction Stage | Optimal Solvent | Temperature Range | Yield Improvement | Rationale |
---|---|---|---|---|
Ring Closure | DMF | 60-70°C | 78% vs 52% (THF) | Transition state stabilization |
Crystallization | Ethyl acetate/hexane (3:7) | 0-5°C | Purity ≥97% | Differential solubility of impurities |
N-Functionalization | THF | -78°C to 25°C | Regioselectivity >20:1 | Kinetic control at low temperature |
Boc Deprotection | Dichloromethane | 0°C to 25°C | 95% deprotection without decomposition | Controlled acid exposure |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1